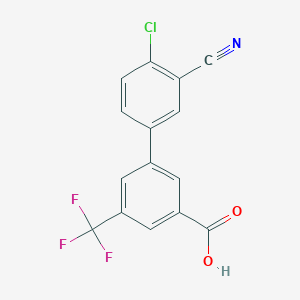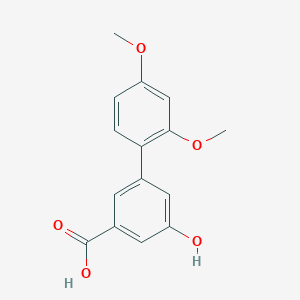
4-(2,4-Dimethoxyphenyl)-3-methylbenzoic acid, 95%
描述
4-(2,4-Dimethoxyphenyl)-3-methylbenzoic acid, 95% (4-DPMB) is an organic compound belonging to the class of aromatic carboxylic acids. It is a colorless crystalline solid with a molecular formula of C11H12O4. 4-DPMB has been widely studied for its various applications in scientific research, such as its use as a biochemical reagent, and its potential applications in drug development.
科学研究应用
4-(2,4-Dimethoxyphenyl)-3-methylbenzoic acid, 95% has been widely used as a biochemical reagent in scientific research. It has been used as a substrate for the enzyme tyrosinase, which is involved in the biosynthesis of melanin. 4-(2,4-Dimethoxyphenyl)-3-methylbenzoic acid, 95% has also been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission. In addition, 4-(2,4-Dimethoxyphenyl)-3-methylbenzoic acid, 95% has been used as a substrate for the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters.
作用机制
The mechanism of action of 4-(2,4-Dimethoxyphenyl)-3-methylbenzoic acid, 95% is not completely understood. However, it is believed that 4-(2,4-Dimethoxyphenyl)-3-methylbenzoic acid, 95% acts as an inhibitor of tyrosinase, acetylcholinesterase, and monoamine oxidase. Inhibition of these enzymes can lead to changes in the levels of neurotransmitters, which can affect various physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2,4-Dimethoxyphenyl)-3-methylbenzoic acid, 95% are not fully understood. However, it has been shown to have an inhibitory effect on tyrosinase, acetylcholinesterase, and monoamine oxidase. Inhibition of these enzymes can lead to changes in the levels of neurotransmitters, which can affect various physiological processes.
实验室实验的优点和局限性
The use of 4-(2,4-Dimethoxyphenyl)-3-methylbenzoic acid, 95% in laboratory experiments has several advantages. It is a relatively inexpensive and readily available reagent, and it can be used in a variety of biochemical assays. In addition, its inhibitory effects on tyrosinase, acetylcholinesterase, and monoamine oxidase can be used to study the effects of these enzymes on various physiological processes.
However, there are also some limitations to the use of 4-(2,4-Dimethoxyphenyl)-3-methylbenzoic acid, 95% in laboratory experiments. It is not as specific as some other reagents, and its effects on physiological processes are not well understood. In addition, its effects on enzymes may not be consistent across different species.
未来方向
There are several potential future directions for the study of 4-(2,4-Dimethoxyphenyl)-3-methylbenzoic acid, 95%. Further research could focus on the specific biochemical and physiological effects of 4-(2,4-Dimethoxyphenyl)-3-methylbenzoic acid, 95% on various species. In addition, the mechanism of action of 4-(2,4-Dimethoxyphenyl)-3-methylbenzoic acid, 95% could be further studied in order to better understand its effects on enzymes and physiological processes. Furthermore, the potential applications of 4-(2,4-Dimethoxyphenyl)-3-methylbenzoic acid, 95% in drug development could be explored. Finally, further research could focus on the development of more specific and potent inhibitors of tyrosinase, acetylcholinesterase, and monoamine oxidase, based on the structure of 4-(2,4-Dimethoxyphenyl)-3-methylbenzoic acid, 95%.
属性
IUPAC Name |
4-(2,4-dimethoxyphenyl)-3-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-10-8-11(16(17)18)4-6-13(10)14-7-5-12(19-2)9-15(14)20-3/h4-9H,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKNQZQNFXKPEDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)C2=C(C=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30690791 | |
| Record name | 2',4'-Dimethoxy-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30690791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1140461-95-5 | |
| Record name | 2',4'-Dimethoxy-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30690791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















